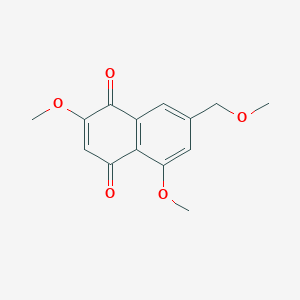
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the naphthoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- typically involves the methoxylation of 1,4-naphthoquinone. The process can be carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups replacing the methoxy and methoxymethyl groups .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular pathways and induces oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups at different positions, used to study ROS formation and cell toxicity.
2,7-Dimethoxy-1,4-naphthoquinone: Another derivative with different substitution patterns, exhibiting unique biological activities.
Uniqueness
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
828940-40-5 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2,5-dimethoxy-7-(methoxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-7-8-4-9-13(11(5-8)18-2)10(15)6-12(19-3)14(9)16/h4-6H,7H2,1-3H3 |
Clé InChI |
SFXWMOZBVGQEKU-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




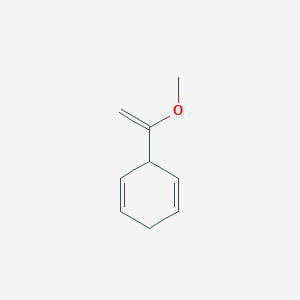

![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
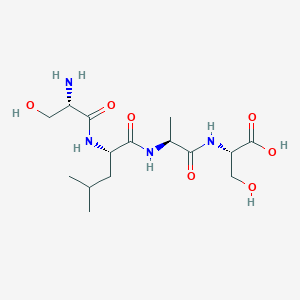
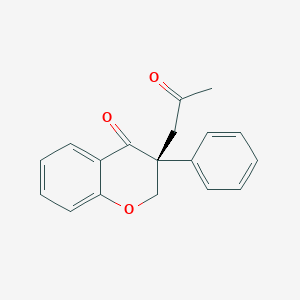
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
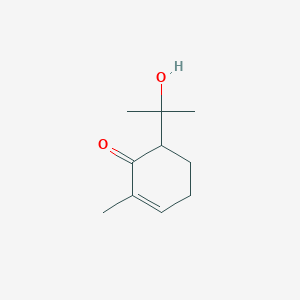

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
